molecular formula C17H14Cl2N2S B11677312 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11677312
M. Wt: 349.3 g/mol
InChI Key: NZZBJXPRVDIIKU-UHFFFAOYSA-N
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Description

5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorobenzyl group and a methylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form 2-aminothiazole.

    Substitution Reaction: The 2-aminothiazole can then undergo a substitution reaction with 2,3-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 5-(2,3-dichlorobenzyl)-2-aminothiazole.

    N-Arylation: Finally, the 5-(2,3-dichlorobenzyl)-2-aminothiazole can be subjected to N-arylation with 4-methylphenyl iodide in the presence of a palladium catalyst and a base like cesium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 5-(2,3-dichlorobenzyl)-N-(4-carboxyphenyl)-1,3-thiazol-2-amine.

    Reduction: Formation of 5-(benzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Therefore, this compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their functions. The dichlorobenzyl and methylphenyl groups could enhance its binding affinity to specific molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methyl group on the phenyl ring.

    5-(2,3-dichlorobenzyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    5-(2,3-dichlorobenzyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14Cl2N2S

Molecular Weight

349.3 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methyl]-N-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14Cl2N2S/c1-11-5-7-13(8-6-11)21-17-20-10-14(22-17)9-12-3-2-4-15(18)16(12)19/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

NZZBJXPRVDIIKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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